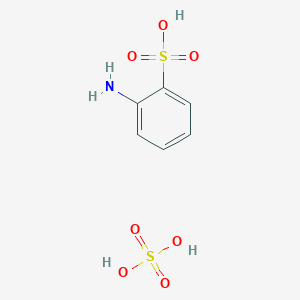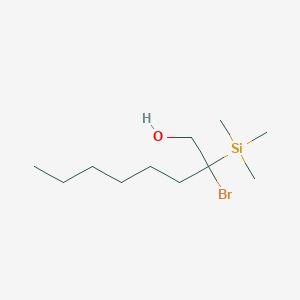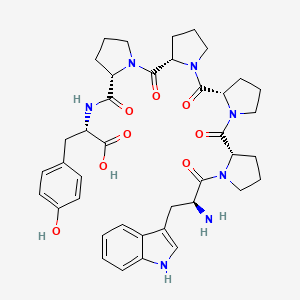
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is a complex peptide compound composed of multiple proline residues, along with tryptophan and tyrosine. This compound is notable for its unique structure, which includes a series of proline residues that contribute to its distinct biochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
化学反应分析
Types of Reactions
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to a linearized peptide.
科学研究应用
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The proline-rich sequence may confer stability and resistance to proteolytic degradation, allowing the peptide to exert its effects over a prolonged period. The tryptophan and tyrosine residues may participate in binding interactions with target proteins, influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Another peptide with a similar structure but different amino acid composition.
L-Threonine, L-tyrosyl-L-prolyl-L-tryptophyl: A related peptide with threonine instead of multiple proline residues.
Uniqueness
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is unique due to its high proline content, which imparts distinct structural and functional properties. The presence of multiple proline residues can influence the peptide’s conformation, making it more rigid and resistant to enzymatic degradation compared to other peptides with fewer proline residues.
属性
CAS 编号 |
62716-47-6 |
|---|---|
分子式 |
C40H49N7O8 |
分子量 |
755.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H49N7O8/c41-28(22-25-23-42-29-8-2-1-7-27(25)29)36(50)45-18-4-10-32(45)38(52)47-20-6-12-34(47)39(53)46-19-5-11-33(46)37(51)44-17-3-9-31(44)35(49)43-30(40(54)55)21-24-13-15-26(48)16-14-24/h1-2,7-8,13-16,23,28,30-34,42,48H,3-6,9-12,17-22,41H2,(H,43,49)(H,54,55)/t28-,30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
KXLXBILACIGVAV-TZEHAJJTSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


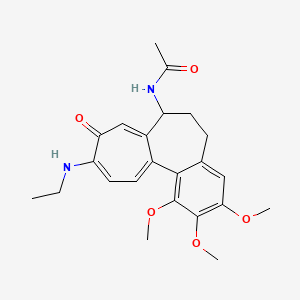
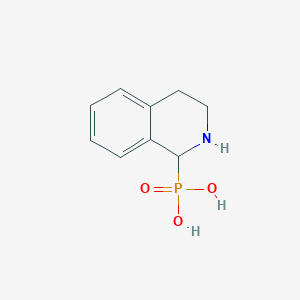
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

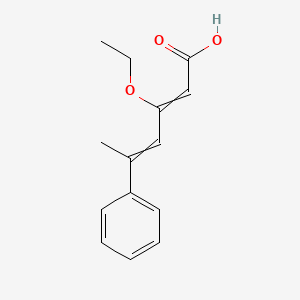
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
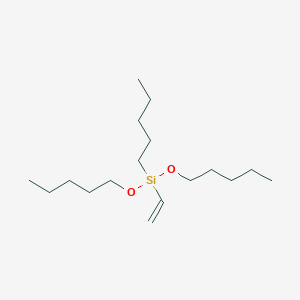
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)

![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)

